molecular formula C34H46Cl2N4O4Sn B13406016 SnPPIX

SnPPIX

Cat. No.: B13406016
M. Wt: 764.4 g/mol
InChI Key: MZSHOUBPOPUIIO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tin protoporphyrin IX (SnPPIX) is a synthetic metalloporphyrin compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme. This compound has been studied extensively for its antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin protoporphyrin IX can be synthesized through various methods. One common approach involves the reaction of protoporphyrin IX with tin chloride in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of tin protoporphyrin IX involves scaling up the laboratory synthesis methods. The process includes the purification of the compound through techniques such as chromatography to achieve high purity levels required for research and medical applications .

Chemical Reactions Analysis

Types of Reactions

Tin protoporphyrin IX undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving tin protoporphyrin IX include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of tin protoporphyrin IX depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with altered functional groups .

Scientific Research Applications

Tin protoporphyrin IX has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of tin protoporphyrin IX involves the inhibition of heme oxygenase-1 (HO-1). By inhibiting this enzyme, tin protoporphyrin IX prevents the degradation of heme into biliverdin, carbon monoxide, and free iron. This inhibition can lead to various biological effects, including reduced inflammation and antiviral activity . The compound’s ability to interact with viral envelopes and disrupt their structure further enhances its antiviral properties .

Comparison with Similar Compounds

Tin protoporphyrin IX is often compared with other metalloporphyrins, such as cobalt protoporphyrin IX (CoPPIX) and heme. While all these compounds share a similar tetrapyrrole ring structure, tin protoporphyrin IX is unique in its potent inhibition of heme oxygenase-1 and its broad-spectrum antiviral activity . Other similar compounds include:

Properties

Molecular Formula

C34H46Cl2N4O4Sn

Molecular Weight

764.4 g/mol

IUPAC Name

3-[10-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid

InChI

InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)28-15-31-23(9-11-33(39)40)19(5)25(37-31)13-26-20(6)24(10-12-34(41)42)32(38-26)16-30-22(8-2)18(4)27(36-30)14-29(21)35-28;;;/h26,28-29,32,35,38H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2

InChI Key

MZSHOUBPOPUIIO-UHFFFAOYSA-L

Canonical SMILES

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CC)C)CC1N2)(Cl)Cl)C)CCC(=O)O)C

Origin of Product

United States

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